1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-
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Overview
Description
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to an imidazole ring. This particular compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- typically involves the condensation of 1,2-diaminobenzene with thiazole-2-carboxylic acid under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. .
Scientific Research Applications
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. It may also modulate signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- can be compared with other similar compounds such as:
1H-Benzimidazole: The parent compound with a simpler structure.
1H-Indazole: Another heterocyclic compound with similar properties.
1H-Benzotriazole: Known for its corrosion inhibition properties. These compounds share structural similarities but differ in their specific applications and chemical properties.
Properties
CAS No. |
662118-07-2 |
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Molecular Formula |
C11H9N5O3S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(benzimidazol-1-ylsulfonyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H9N5O3S2/c17-10(14-11-12-5-6-20-11)15-21(18,19)16-7-13-8-3-1-2-4-9(8)16/h1-7H,(H2,12,14,15,17) |
InChI Key |
ROZYCXTTXBXJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)NC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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